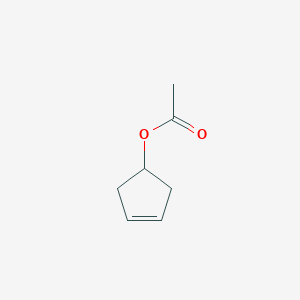

Cyclopent-3-en-1-yl acetate

Description

Cyclopent-3-en-1-yl acetate (CAS RN: 3883-57-6; EINECS: 214-809-3) is a cyclic ester characterized by a cyclopentenyl backbone substituted with an acetyloxy group at position 1 and a methyl group at position 3 (depending on the numbering system). Synonyms include 2-Methyl-5-oxocyclopent-1-en-1-yl acetate and 2-ACETOXY-3-METHYL-2-CYCLOPENTENONE . Its structure combines a strained five-membered ring with ketone and ester functionalities, influencing its reactivity and applications in organic synthesis and specialty chemicals.

Properties

IUPAC Name |

cyclopent-3-en-1-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGITIRUQAYOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-en-1-yl acetate can be synthesized through the esterification of cyclopent-3-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopent-3-en-1-one.

Reduction: Reduction of the acetate group can yield cyclopent-3-en-1-ol.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclopent-3-en-1-one.

Reduction: Cyclopent-3-en-1-ol.

Substitution: Various cyclopent-3-en-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopent-3-en-1-yl acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the fragrance industry due to its pleasant scent and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of cyclopent-3-en-1-yl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Vinyl Acetate

Molecular Formula : C₄H₆O₂

Structure : A linear ester with a vinyl group (CH₂=CHOAc).

Key Differences :

- Reactivity : Vinyl acetate’s linear structure and terminal double bond make it highly reactive in polymerization (e.g., forming polyvinyl acetate for adhesives) . Cyclopent-3-en-1-yl acetate’s cyclic structure limits chain polymerization but enhances stability.

- Applications : Vinyl acetate is a bulk chemical used in paints and adhesives, whereas this compound is likely a niche intermediate in pharmaceuticals or fragrances due to its complex stereochemistry .

(1R,3S)-4-Cyclopentene-1,3-diol 1-Acetate

Molecular Formula : C₇H₁₀O₃ (inferred)

Structure : A cyclopentene ring with hydroxyl groups at positions 1 and 3 and an acetate at position 1.

Key Differences :

- Functional Groups : The presence of two hydroxyl groups increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to this compound .

- Stereochemical Complexity : The (1R,3S) configuration introduces chirality, making it valuable in asymmetric synthesis, whereas this compound lacks such stereogenic centers .

2-Methyl-5-oxocyclopent-1-en-1-yl Acetate

Molecular Formula: C₈H₁₀O₃ (inferred) Structure: A cyclopentenone derivative with a ketone at position 5 and a methyl group at position 2. Key Differences:

- Reactivity: The ketone group at position 5 makes this compound prone to nucleophilic attacks (e.g., enolate formation), unlike this compound, which lacks a ketone .

- Thermal Stability: The conjugated enone system may reduce thermal stability compared to non-conjugated analogs.

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemical Influence : this compound’s lack of chiral centers simplifies synthesis but limits use in enantioselective catalysis compared to (1R,3S)-4-Cyclopentene-1,3-diol 1-acetate .

- Thermal Behavior : The cyclic structure of this compound confers higher thermal stability (~200°C) than vinyl acetate, which polymerizes exothermically at lower temperatures .

- Solubility : Hydroxyl groups in (1R,3S)-4-Cyclopentene-1,3-diol 1-acetate improve water solubility, whereas this compound is likely more lipophilic .

Biological Activity

Cyclopent-3-en-1-yl acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure:

this compound has the molecular formula C7H10O2 and features a cyclopentene ring with an acetate group. Its structure can be represented as follows:

Synthesis:

The compound can be synthesized through the esterification of cyclopent-3-en-1-ol with acetic acid, typically using sulfuric acid as a catalyst under reflux conditions. This method allows for efficient conversion of the alcohol to the ester.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, compounds containing a benzothiazole group, which includes cyclopentene derivatives, have shown significant cytotoxic effects against cancer cell lines such as PANC-1 (pancreatic adenocarcinoma cells). The MTT assay demonstrated that certain concentrations (25, 50, and 100 μM) of these compounds significantly reduced cell viability compared to control groups .

Table 1: Cytotoxic Effects of Cyclopentene Derivatives on PANC-1 Cells

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound 4a | 25 | 85 |

| Compound 4a | 50 | 70 |

| Compound 4a | 100 | 50 |

| Compound 4b | 25 | 80 |

| Compound 4b | 50 | 65 |

| Compound 4b | 100 | 45 |

Data adapted from Rodrigues et al. study on benzothiazole derivatives .

Antioxidant Activity

This compound and its derivatives have also been studied for their antioxidant properties. The enzymatic activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) were assessed in treated cells, revealing a significant decrease in antioxidant enzyme activity at higher concentrations of the tested compounds. This suggests that these compounds may exert oxidative stress on cancer cells, contributing to their cytotoxic effects .

The biological activity of this compound may be attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound affects signaling pathways related to cell proliferation and apoptosis, although specific mechanisms remain to be fully elucidated. The presence of the cyclopentene moiety is thought to enhance reactivity towards biological targets compared to other similar compounds .

Case Studies

Study on Anticancer Activity:

In a study by Rodrigues et al., various benzothiazole derivatives containing cyclopentene structures were evaluated for their anticancer effects. The results showed that these compounds not only inhibited cell growth but also altered antioxidant enzyme activities in PANC-1 cells, indicating a dual mechanism involving both cytotoxicity and oxidative stress induction .

Potential Therapeutic Applications:

Research is ongoing to explore the therapeutic potential of this compound in medicinal chemistry. Its derivatives are being investigated for use as lead compounds in drug development aimed at treating various malignancies due to their promising biological activities .

Q & A

Q. What are the established synthetic routes for Cyclopent-3-en-1-yl acetate, and how can researchers optimize yields in small-scale laboratory settings?

this compound is typically synthesized via esterification of cyclopent-3-en-1-ol with acetic anhydride in the presence of catalytic acid (e.g., H₂SO₄). Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 alcohol to anhydride). Purification via fractional distillation under reduced pressure (50–60°C, 10–15 mmHg) minimizes decomposition. Yield improvements can be achieved by employing molecular sieves to remove water, which shifts equilibrium toward ester formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H NMR : Look for the vinyl proton doublet (δ 5.4–5.6 ppm, J = 6–8 Hz) and acetate methyl singlet (δ 2.0–2.1 ppm).

- ¹³C NMR : The carbonyl carbon of the acetate group appears at δ 170–172 ppm, while the cyclopentene carbons range from δ 120–135 ppm.

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch). Cross-validate with GC-MS (m/z 140 for molecular ion [M]⁺) to confirm purity .

Q. How should researchers safely handle this compound in laboratory settings, given its reactivity and potential hazards?

Use nitrile gloves (tested against EN374 standards) and fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; consult a physician if irritation persists. Store in airtight containers away from oxidizers and strong bases to prevent ester hydrolysis or polymerization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in the stereoelectronic effects of this compound during reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states in nucleophilic acyl substitution or cycloaddition reactions. Focus on:

Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., boiling point, density) of this compound?

Discrepancies often arise from impurities or measurement conditions. Researchers should:

Q. How can X-ray crystallography be applied to study host-guest complexes involving this compound, and what challenges arise in data refinement?

Co-crystallize the compound with a chiral host (e.g., thiourea derivatives) and collect data at 100 K using Mo-Kα radiation. Refinement in SHELXL requires careful handling of disorder in the cyclopentene ring. Use the SQUEEZE algorithm to model solvent voids. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Methodological Notes

- Reproducibility : Document reaction conditions (e.g., stirring rate, inert atmosphere) in full to align with Beilstein Journal guidelines .

- Data Reporting : Use tables for comparative analyses (e.g., substituent effects on reaction rates) and append raw data as supplementary information .

- Critical Analysis : Address limitations (e.g., DFT approximations) and propose follow-up experiments (e.g., isotopic labeling for mechanistic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.